molecular formula C14H17BrN2O B11253229 8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one

8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one

Cat. No.: B11253229
M. Wt: 309.20 g/mol
InChI Key: VURFTIXVCIJNRF-UHFFFAOYSA-N
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Description

8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one is a complex organic compound with a unique structure that includes a bromine atom and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include bromination and cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and studying reaction mechanisms.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and other functional groups play a crucial role in its reactivity and binding to targets. The pathways involved can include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one: Lacks the bromine atom, leading to different reactivity and applications.

    8-chloro-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.

Uniqueness

The presence of the bromine atom in 8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one makes it unique compared to its analogs

Properties

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

8-bromo-10,10,10a-trimethyl-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one

InChI

InChI=1S/C14H17BrN2O/c1-13(2)10-8-9(15)4-5-11(10)17-7-6-12(18)16-14(13,17)3/h4-5,8H,6-7H2,1-3H3,(H,16,18)

InChI Key

VURFTIXVCIJNRF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N3C1(NC(=O)CC3)C)C

Origin of Product

United States

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